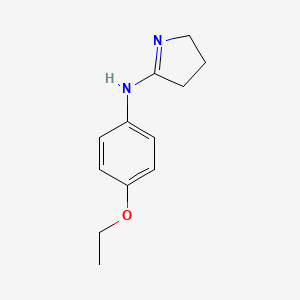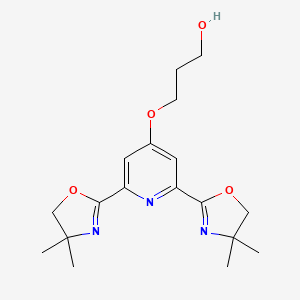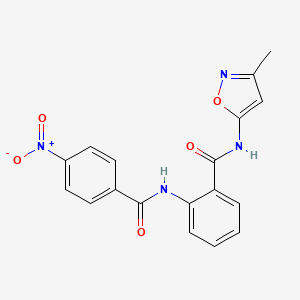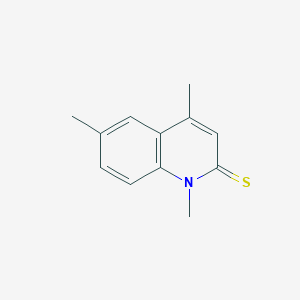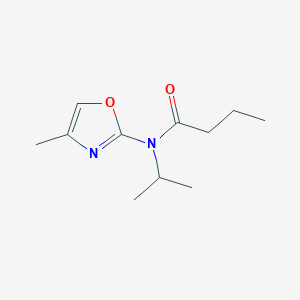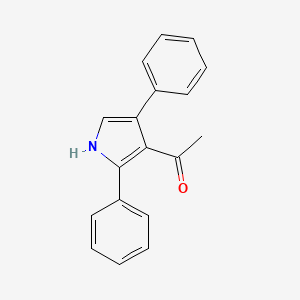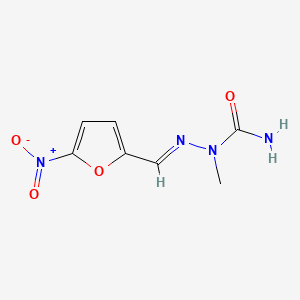![molecular formula C23H28N2O B12883718 N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine CAS No. 90266-40-3](/img/structure/B12883718.png)
N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is an organic compound with the molecular formula C23H28N2O and a molecular weight of 348.48 g/mol This compound features a quinoline core substituted with a benzyl group that has a heptyloxy chain attached to the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Heptyloxy)benzyl)quinolin-8-amine typically involves the following steps:
Formation of the Heptyloxybenzyl Intermediate: This step involves the alkylation of 4-hydroxybenzyl alcohol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-(heptyloxy)benzyl alcohol.
Quinoline Derivative Formation: The 4-(heptyloxy)benzyl alcohol is then reacted with 8-aminoquinoline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form N-(4-(Heptyloxy)benzyl)quinolin-8-amine.
Industrial Production Methods
Industrial production methods for N-(4-(Heptyloxy)benzyl)quinolin-8-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Heptyloxy)benzyl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
N-(4-(Heptyloxy)benzyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-(Heptyloxy)benzyl)quinolin-8-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Methoxy)benzyl)quinolin-8-amine: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(4-(Ethoxy)benzyl)quinolin-8-amine: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is unique due to its longer heptyloxy chain, which can influence its lipophilicity, membrane permeability, and overall biological activity compared to its shorter-chain analogs.
Properties
CAS No. |
90266-40-3 |
|---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-17-26-21-14-12-19(13-15-21)18-25-22-11-7-9-20-10-8-16-24-23(20)22/h7-16,25H,2-6,17-18H2,1H3 |
InChI Key |
CYKGRMDGNRDANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


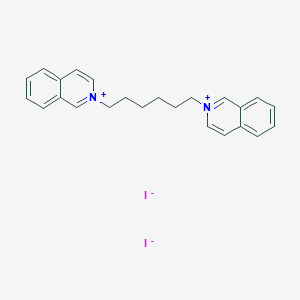

![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)

